![molecular formula C12H15ClN2O5S B4943873 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4943873.png)
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide, also known as Molsidomine, is a potent nitric oxide donor drug that has been extensively studied for its potential application in the treatment of cardiovascular diseases. The compound is a white crystalline powder with a molecular formula of C10H14ClN3O4S and a molecular weight of 317.75 g/mol.
Wirkmechanismus
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide works by releasing nitric oxide, which activates guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then causes smooth muscle relaxation, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet activity, and antioxidant properties. The compound has also been shown to reduce myocardial oxygen demand and improve myocardial perfusion.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its potent nitric oxide releasing activity and its ability to improve blood flow to organs. However, the compound is also known to have a short half-life and can be unstable in certain conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide, including its potential application in the treatment of other diseases such as pulmonary hypertension and sickle cell disease. Additionally, further studies could investigate the optimal dosing and administration of the compound, as well as its potential combination with other drugs for improved efficacy. Finally, there is a need for more studies to investigate the potential side effects and safety of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide in humans.
Synthesemethoden
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol with morpholine, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the reaction of the resulting amine with chloroacetyl chloride to yield 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide.
Wissenschaftliche Forschungsanwendungen
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential application in the treatment of various cardiovascular diseases, including angina pectoris, heart failure, and hypertension. The compound works by releasing nitric oxide, which causes vasodilation and improves blood flow to the heart and other organs.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-9-1-2-10(20-8-12(14)16)11(7-9)21(17,18)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUWOJRYUKUNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.